REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC.CCO.N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC.CCO.N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19]>>[CH3:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:17][CH2:18][OH:19].[NH:3]([CH2:4][CH3:5])[CH2:2][CH3:1].[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1.[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C@H:8]([NH2:10])[CH3:9])=[CH:4][N:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C(C)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC.CCO.N(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=N1)[C@@H](C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |